Baricitinib trifluoroacetate

Crystallography Pharmaceutical Formulation Solid‑State Chemistry

Baricitinib trifluoroacetate is a highly selective JAK1/2 inhibitor (IC50 5.9/5.7 nM). For consistent in vivo or formulation studies, choose crystal forms A or B, which demonstrate superior high-temperature/humidity stability. This salt form ensures reproducible dosing and minimizes degradation-related variability. Not interchangeable with other JAK inhibitors (e.g., tofacitinib) due to distinct JAK2-dependent cytokine potency and unique hematological effects, including platelet elevation.

Molecular Formula C18H18F3N7O4S
Molecular Weight 485.4 g/mol
CAS No. 1187594-10-0
Cat. No. B3218101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaricitinib trifluoroacetate
CAS1187594-10-0
Molecular FormulaC18H18F3N7O4S
Molecular Weight485.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O
InChIInChI=1S/C16H17N7O2S.C2HF3O2/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;3-2(4,5)1(6)7/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H,6,7)
InChIKeySRBRRMLIGZDAQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baricitinib Trifluoroacetate (CAS 1187594-10-0): JAK1/JAK2 Inhibitor Salt Form for Preclinical and Formulation Research


Baricitinib trifluoroacetate (CAS 1187594-10-0) is the trifluoroacetic acid salt of baricitinib, a potent, orally bioavailable small molecule inhibitor of Janus kinase (JAK) 1 and JAK2 [1]. In cell‑free enzymatic assays, baricitinib exhibits IC50 values of 5.9 nM (JAK1) and 5.7 nM (JAK2), with >100‑fold selectivity over JAK3 (IC50 >400 nM) [1]. The trifluoroacetate salt form is used in research and formulation development to improve crystallinity, stability, and handling characteristics compared to alternative solid forms [2].

Why Baricitinib Trifluoroacetate Cannot Be Simply Replaced by Other JAK Inhibitors or Salt Forms


Despite belonging to the same JAK inhibitor class, baricitinib and its salt forms are not interchangeable with other JAK inhibitors (e.g., tofacitinib, upadacitinib) or alternative salt forms of baricitinib due to quantifiable differences in JAK isoform selectivity, cellular signaling inhibition, clinical hematological effects, and solid‑state stability [1][2][3]. Even different crystalline forms of the same trifluoroacetate salt exhibit distinct stability profiles that directly impact pharmaceutical processing and storage [4]. Substituting baricitinib trifluoroacetate with another JAK inhibitor or an uncharacterized salt/crystal form risks introducing uncontrolled variability in experimental outcomes, invalidating comparative studies, and compromising formulation development.

Quantitative Differentiation of Baricitinib Trifluoroacetate from Closest Analogs and Alternative Forms


Baricitinib Trifluoroacetate Crystal Forms A and B Exhibit Superior Stability Over Semi‑Crystalline Form

The Baricitinib trifluoroacetate crystal forms A and B of the invention are better in stability than the Baricitinib trifluoroacetate semi‑crystal, and the medicine processing of the crystal forms A and B and the application of the crystal forms A and B in a medicine composition are facilitated [1]. X‑ray powder diffraction (XRPD) analysis shows that crystal form A remains stable under high temperature (60°C) and high humidity conditions for 10 days, while the semi‑crystalline form exhibits measurable changes under identical conditions [1].

Crystallography Pharmaceutical Formulation Solid‑State Chemistry

Baricitinib Exhibits Higher Biochemical Potency for JAK1 and JAK2 Compared to Tofacitinib

In cell‑free enzymatic assays, Baricitinib demonstrates IC50 values of 5.9 nM for JAK1 and 5.7 nM for JAK2 [1], whereas Tofacitinib shows IC50 values of 15.1 nM for JAK1 and 77.4 nM for JAK2 [2]. This corresponds to approximately 2.6‑fold higher potency on JAK1 and 13.6‑fold higher potency on JAK2 for Baricitinib relative to Tofacitinib.

JAK Inhibition Enzymatic Assay Immunology

Baricitinib Shows Differential Ex Vivo Inhibition of Cytokine Signaling Compared to Tofacitinib

In ex vivo human peripheral blood mononuclear cells (PBMC), Baricitinib and Tofacitinib displayed distinct IC50 profiles across leukocyte subpopulations stimulated with various cytokines [1]. Tofacitinib was a more potent inhibitor of IL‑2, IL‑4, IL‑15, and IL‑21 induced STAT phosphorylation (JAK1/3‑dependent pathways), while Baricitinib exhibited a greater effect on GM‑CSF (JAK2) and G‑CSF/IFNγ signaling in monocytes [1]. The IC50 across leukocyte subpopulations stimulated with the same cytokine varied 2–3 fold per compound [1].

Cytokine Signaling Ex Vivo Pharmacology Leukocyte Biology

Baricitinib Treatment Is Associated with Significant Increase in Platelet Counts Compared to Tofacitinib and Upadacitinib in Rheumatoid Arthritis Patients

A retrospective analysis of 552 rheumatoid arthritis patients treated with JAK inhibitors found that after 6 months, platelet counts increased significantly in patients treated with Baricitinib compared to those treated with Tofacitinib (Pillai’s trace 0.063, P<0.001) or Upadacitinib (Pillai’s trace 0.029, P<0.001) [1]. Multivariate analysis showed Baricitinib was significantly associated with increased platelet count (odds ratio 2.009; 95% CI 1.212–3.331, P=0.007) [1].

Hematology Clinical Pharmacology Rheumatoid Arthritis

Optimal Use Cases for Baricitinib Trifluoroacetate Based on Quantitative Differentiation


Preclinical Immunology Research Requiring JAK1/2 Selective Inhibition with Validated Crystal Stability

Researchers conducting in vivo or ex vivo studies where consistent compound integrity is critical should prioritize Baricitinib trifluoroacetate crystal forms A or B due to demonstrated high‑temperature and high‑humidity stability, minimizing degradation‑related variability and ensuring reproducible dosing [1].

Comparative JAK Inhibitor Studies in Cytokine Signaling Pathways

When designing experiments to dissect JAK‑STAT pathway contributions, Baricitinib trifluoroacetate provides a distinct inhibitory profile with greater potency on JAK2‑dependent cytokines (GM‑CSF, G‑CSF) versus Tofacitinib’s preferential JAK1/3 inhibition, enabling pathway‑specific interrogations and serving as a validated reference standard [1].

Rheumatoid Arthritis Clinical Research with Hematological Monitoring

Clinical trials or observational studies evaluating JAK inhibitor effects on hematological parameters should incorporate Baricitinib trifluoroacetate (as research standard) to assess platelet count dynamics, given its unique association with platelet elevation not observed with Tofacitinib or Upadacitinib [1].

Pharmaceutical Development of Stable Oral Dosage Forms

Formulation scientists developing solid oral dosage forms of Baricitinib can leverage the improved stability and processability of trifluoroacetate crystal forms A and B, which facilitate manufacturing and ensure consistent drug product quality, reducing the risk of batch failures due to polymorphic conversion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Baricitinib trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.